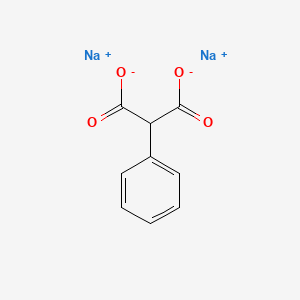

Disodium 2-phenylpropanedioate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRIUKNLJJXQMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383005 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-85-5 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Disodium 2-phenylpropanedioate" synthesis from phenylacetic acid

An In-depth Technical Guide to the Synthesis of Disodium 2-Phenylpropanedioate from Phenylacetic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Phenylmalonates in Modern Synthesis

This compound, the disodium salt of phenylmalonic acid, represents a critical building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry. Its utility as a precursor for active pharmaceutical ingredients (APIs) such as phenobarbital and felbamate underscores the need for robust and well-understood synthetic routes. This guide provides an in-depth exploration of the synthesis of this compound, commencing from the readily available starting material, phenylacetic acid. We will delve into the mechanistic underpinnings of the core transformation, provide a detailed experimental protocol, and discuss the nuances of purification and characterization, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthetic Strategy: The Carboxylation of Phenylacetic Acid

The most direct and efficient pathway for the conversion of phenylacetic acid to phenylmalonic acid, the precursor to our target molecule, is through the carboxylation of the phenylacetic acid enolate.[1] This strategy hinges on the acidity of the α-proton of phenylacetic acid, which can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking carbon dioxide to form the desired dicarboxylic acid.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow from phenylacetic acid to this compound.

Mechanistic Considerations and Choice of Reagents

The success of this synthesis is critically dependent on the choice of base for the initial deprotonation. A sufficiently strong base is required to abstract the α-proton of phenylacetic acid. While sodium ethoxide can be used, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to ensure complete enolate formation.[2] The use of sodium metal in an appropriate solvent to generate a strong base in situ is also a viable option.[2]

The choice of solvent is equally important. Anhydrous conditions are crucial to prevent the quenching of the enolate by protic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly employed due to their inert nature and ability to solvate the organosodium intermediates.

The carboxylation step is typically achieved by introducing solid carbon dioxide (dry ice) or by bubbling gaseous CO₂ through the reaction mixture.[3] An excess of carbon dioxide is used to drive the reaction to completion.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the carboxylation of acidic methylene compounds.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenylacetic Acid | 136.15 | 13.62 g | 0.1 | Ensure it is dry. |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.8 g | 0.22 | Handle with care under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | Distilled from sodium/benzophenone. |

| Carbon Dioxide (Dry Ice) | 44.01 | ~100 g | ~2.3 | Crushed into a powder. |

| Diethyl Ether | - | 200 mL | - | For extraction. |

| 6 M Hydrochloric Acid | - | As needed | - | For acidification. |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 | For final salt formation. |

| Anhydrous Sodium Sulfate | - | As needed | - | For drying. |

Step-by-Step Procedure

-

Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Formation of the Phenylacetic Acid Dianion:

-

To the reaction flask, add sodium hydride (8.8 g, 0.22 mol of 60% dispersion).

-

Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.

-

Add 100 mL of anhydrous THF to the flask.

-

In the dropping funnel, dissolve phenylacetic acid (13.62 g, 0.1 mol) in 100 mL of anhydrous THF.

-

Add the phenylacetic acid solution dropwise to the stirred suspension of sodium hydride in THF over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the dianion.

-

-

Carboxylation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully and in small portions, add crushed dry ice (~100 g) to the reaction mixture with vigorous stirring. The addition should be done at a rate that prevents excessive frothing.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Isolation of Phenylmalonic Acid:

-

Slowly quench the reaction by the dropwise addition of 50 mL of water.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the aqueous layer. The organic layer contains non-acidic byproducts and can be discarded.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any remaining organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 6 M hydrochloric acid. Phenylmalonic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Formation of this compound:

-

Dissolve the dried phenylmalonic acid in 100 mL of ethanol.

-

In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.

-

Slowly add the sodium hydroxide solution to the ethanolic solution of phenylmalonic acid with stirring.

-

The disodium salt will precipitate. The mixture can be stirred for 1 hour to ensure complete salt formation.

-

Collect the solid by vacuum filtration, wash with ethanol, and then with diethyl ether.

-

Dry the final product in a vacuum oven at 60 °C to a constant weight.

-

Purification and Characterization

Purification Workflow

The purification of the intermediate phenylmalonic acid is crucial for obtaining a high-purity final product. Recrystallization from hot water or a mixture of toluene and hexanes can be employed if necessary.[3] The final disodium salt is typically of high purity after precipitation and washing.

Caption: Purification workflow for phenylmalonic acid and its conversion to the disodium salt.

Expected Yield and Physical Properties

| Compound | Expected Yield | Melting Point (°C) | Appearance |

| Phenylmalonic Acid | 65-75% | 150-152 (decomposes)[4] | White crystalline solid |

| This compound | >95% (from pure acid) | >300 | White to off-white powder |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of both the intermediate phenylmalonic acid and the final disodium salt.

-

Infrared (IR) Spectroscopy: The IR spectrum of phenylmalonic acid will show a broad O-H stretch for the carboxylic acids and two C=O stretches. The spectrum of the disodium salt will show the disappearance of the O-H stretch and a shift in the C=O stretches to lower wavenumbers, characteristic of a carboxylate salt.

-

Melting Point: The melting point of phenylmalonic acid can be compared to the literature value. The disodium salt is expected to have a high melting point, typical of ionic compounds.

Conclusion

The synthesis of this compound from phenylacetic acid via carboxylation of the corresponding enolate is a reliable and scalable method. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of a suitable strong base, are paramount to achieving high yields. This guide provides a comprehensive framework for the successful execution of this synthesis, from the underlying chemical principles to a detailed experimental protocol and characterization guidelines. The methodologies described herein are grounded in established chemical literature and offer a solid foundation for researchers and professionals engaged in the synthesis of valuable malonate derivatives.

References

-

Organic Syntheses, Coll. Vol. 2, p.523 (1943); Vol. 18, p.64 (1938). (Available at: [Link])

- Google Patents. (1959). Preparation of phenylmalonic acid. US2881209A.

-

ResearchGate. (2020). Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate?. (Available at: [Link])

-

ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. (Available at: [Link])

Sources

A Technical Guide to the Physical Properties of Disodium 2-Phenylpropanedioate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-phenylpropanedioate, the disodium salt of phenylmalonic acid, is a chemical compound of interest in various synthetic and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of this compound. Due to a notable absence of direct experimental data for this specific salt in publicly accessible literature, this guide synthesizes information from its parent acid, phenylmalonic acid, and structurally related compounds to present a robust profile. This document is structured to provide not only data but also the scientific rationale behind the presented properties, ensuring a foundational understanding for laboratory and development work.

Introduction and Chemical Identity

This compound, also referred to as disodium phenylmalonate, is an organic salt. It is derived from the dicarboxylic acid, phenylmalonic acid, through the replacement of the two acidic protons of the carboxyl groups with sodium ions.

The chemical structure of this compound is characterized by a central malonate anion with a phenyl group substituent, and two sodium cations.

Molecular Structure

The relationship between phenylmalonic acid and its disodium salt is a simple acid-base reaction where the diacid is neutralized by two equivalents of a sodium base.

Caption: Formation from Phenylmalonic Acid

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that where direct experimental data is unavailable, values have been inferred from the properties of phenylmalonic acid and disodium malonate.

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₆Na₂O₄ | Calculated |

| Molecular Weight | 224.12 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Inferred from phenylmalonic acid and disodium malonate[1][2]. |

| Melting Point | High melting point, likely with decomposition | As an organic salt, a high melting point is expected. The parent acid, phenylmalonic acid, decomposes upon melting at 149-152 °C[3][4]. |

| Solubility | Highly soluble in water; poorly soluble in nonpolar organic solvents | Inferred from the high water solubility of the related disodium malonate and the general properties of ionic salts. |

| pKa of Parent Acid | pK₁: 2.58; pK₂: 5.03 (at 25 °C) | These are the dissociation constants for phenylmalonic acid[3][4]. They indicate that the disodium salt will form a basic solution in water. |

In-depth Analysis of Physical Properties

Molecular Weight Calculation

The molecular weight of this compound is calculated based on its molecular formula, C₉H₆Na₂O₄. The atomic weights used are C (12.011 u), H (1.008 u), Na (22.990 u), and O (15.999 u).

Appearance and State

Based on the physical appearance of its parent acid, phenylmalonic acid (a white to off-white crystalline powder), and the related salt, disodium malonate (a white crystalline solid), it is highly probable that this compound also exists as a white or off-white crystalline solid at standard temperature and pressure.[1][2][3][4]

Solubility Profile

The ionic nature of the sodium-carboxylate bonds in this compound dictates its solubility. It is anticipated to be highly soluble in polar solvents, particularly water, and poorly soluble in non-polar organic solvents such as hydrocarbons. This is consistent with the observed properties of similar salts like disodium malonate.

Acidity, Basicity, and pKa

The pKa values of the parent phenylmalonic acid are 2.58 and 5.03.[3][4] These values indicate that phenylmalonic acid is a moderately strong dicarboxylic acid. Consequently, its disodium salt, this compound, will act as a base in aqueous solutions, with the phenylpropanedioate dianion readily accepting protons from water to establish an equilibrium.

Experimental Determination of Physical Properties: A General Protocol

Given the absence of specific experimental data for this compound, this section outlines a standard workflow for the determination of its key physical properties.

Caption: Property Determination Workflow

Determination of Appearance

A straightforward visual inspection of a purified sample against a white background under good lighting is conducted to determine the color and physical state (e.g., crystalline, amorphous powder) of the compound.

Melting Point Determination

A calibrated melting point apparatus is used. A small amount of the dry, powdered sample is packed into a capillary tube. The sample is heated at a controlled rate, and the temperature range over which the substance melts is recorded. For salts that decompose, the decomposition temperature is noted.

Solubility Assessment

A qualitative assessment involves adding a small, measured amount of the solute to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic absorption bands for the carboxylate groups (typically strong absorptions in the 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹ regions) and the phenyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a suitable solvent (e.g., D₂O) would provide detailed information about the molecular structure, confirming the presence and chemical environment of the phenyl and malonate protons and carbons.

Stability and Storage

This compound is expected to be a stable solid under normal laboratory conditions. However, due to its hygroscopic nature, which is common for salts, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, a reliable profile of its physical properties can be constructed through logical extrapolation from its parent acid and related compounds. This guide provides a foundational understanding of these properties, which is essential for its application in research and development. It is strongly recommended that experimental verification of these properties be conducted prior to any large-scale application.

References

-

PubChem. (n.d.). Diethyl phenylmalonate. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Preparation of phenylmalonic acid.

-

LookChem. (n.d.). Diethyl phenylmalonate 83-13-6 wiki. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Propanedioic acid, 2-methyl-2-phenyl-, 1,3-diethyl ester. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Phenylmalonic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). NMR spectrum of 1-phenyl, 2-propanone. Retrieved January 22, 2026, from [Link]

-

ChemBK. (n.d.). Phenylmalonic acid. Retrieved January 22, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. Retrieved January 22, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved January 22, 2026, from [Link]

-

ChemBK. (n.d.). phenyl diethyl malonate. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Malonic acid, disodium salt. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). Propanedioic acid, methyl(2-oxo-2-phenylethyl)-, diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 22, 2026, from [Link]

Sources

"Disodium 2-phenylpropanedioate" CAS number and chemical structure

An In-Depth Technical Guide to Disodium 2-Phenylpropanedioate for Researchers and Drug Development Professionals

Introduction

This compound, also known as phenylmalonic acid disodium salt, is the water-soluble sodium salt of phenylmalonic acid.[1][2] Its unique chemical properties make it a compound of significant interest in the fields of organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Properties

CAS Number: 55277-85-5[1]

Synonyms: Phenylmalonic Acid Disodium Salt, this compound[2]

Molecular Formula: C₉H₆Na₂O₄

Chemical Structure:

This compound is an organic salt consisting of a phenyl-substituted malonate dianion and two sodium cations. The negative charges are delocalized across the two carboxylate groups.

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | disodium;2-phenylpropanedioate | [1] |

| Molecular Weight | 224.12 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Water-soluble | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ester, diethyl phenylmalonate. The synthesis of diethyl phenylmalonate itself is a critical precursor step. Due to the reduced electrophilicity of aryl halides, the direct alkylation of diethyl malonate is often challenging.[4] A more common and efficient method involves a Claisen condensation.[4]

Synthetic Workflow:

Caption: Synthetic utility of the phenylpropanedioate scaffold.

Conclusion

This compound is a versatile chemical entity with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals. Its water-soluble nature offers advantages in specific synthetic pathways. A thorough understanding of its synthesis and chemical reactivity is crucial for researchers and drug development professionals aiming to leverage the phenylpropanedioate scaffold for the creation of novel therapeutic agents and materials.

References

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

- Google Patents. (n.d.). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.

-

PubChem. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Phenylmalonic acid. Retrieved from [Link]

Sources

The Strategic Utility of Disodium 2-Phenylpropanedioate as a Core Chemical Intermediate: A Technical Guide

This guide provides an in-depth technical exploration of Disodium 2-Phenylpropanedioate, also known as Disodium Phenylmalonate. While not always the direct protagonist in complex synthetic pathways, its role as a foundational intermediate is crucial for the synthesis of a variety of high-value molecules, particularly in the pharmaceutical industry. We will delve into its synthesis, chemical properties, and, most critically, its relationship with its more synthetically amenable derivatives, such as diethyl phenylmalonate. This document is intended for researchers, chemists, and professionals in drug development who seek to understand the practical applications and strategic considerations of using phenylmalonic acid derivatives in their work.

Introduction: The Malonate Core in Pharmaceutical Synthesis

The malonic ester synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] Phenylmalonic acid esters, such as diethyl phenylmalonate and dimethyl phenylmalonate, are versatile precursors in the synthesis of numerous pharmaceuticals, including barbiturates and anticonvulsants.[2] this compound, as the salt of phenylmalonic acid, represents a key, water-soluble precursor to these valuable esters. Its utility is often as a starting point for the generation of these more synthetically versatile diesters.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and the known characteristics of its corresponding acid and diesters.

| Property | Value/Description | Source |

| IUPAC Name | This compound | - |

| Synonyms | Disodium Phenylmalonate | - |

| Molecular Formula | C9H6Na2O4 | - |

| Molecular Weight | 224.12 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water | Inferred |

Characterization of its more common derivative, diethyl 2-phenylpropanedioate, is well-documented and provides a useful reference point.

| Property | Diethyl 2-phenylpropanedioate | Source |

| CAS Number | 83-13-6 | [3] |

| Molecular Formula | C13H16O4 | [3] |

| Molecular Weight | 236.26 g/mol | [3] |

| Appearance | Colorless liquid or low melting solid | [3] |

| Boiling Point | 170-172 °C at 14 mmHg | [2] |

| Density | 1.096 g/cm3 | [2] |

Spectroscopic Data of Diethyl 2-Phenylpropanedioate

Due to the lack of readily available spectroscopic data for this compound, the data for its diethyl ester is provided below for reference. These spectra are crucial for confirming the identity and purity of the ester during synthesis.

-

1H NMR: The proton NMR spectrum of diethyl phenylmalonate would characteristically show signals for the phenyl protons, the methine proton, and the ethyl ester groups.[4]

-

13C NMR: The carbon NMR would show distinct signals for the phenyl carbons, the carbonyl carbons of the ester groups, the methine carbon, and the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, typically around 1730-1750 cm-1.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[3]

Synthesis of this compound

There are two primary pathways to synthesize this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.

From Benzyl Sodium and Carbon Dioxide

A direct, albeit industrially focused, method involves the carbonation of benzylsodium.[5] This process can produce the disodium salt of phenylmalonic acid in significant yields.[5]

Caption: Synthesis of this compound from Benzyl Sodium.

This reaction is typically carried out in a non-polar solvent like toluene. The benzylsodium is first prepared, and then carbon dioxide is introduced to form the dicarboxylate salt.[5]

Hydrolysis of Diethyl Phenylmalonate

A more common laboratory-scale synthesis involves the hydrolysis of diethyl phenylmalonate. This method is straightforward and provides a high yield of the desired salt.

Caption: Synthesis via Hydrolysis of Diethyl Phenylmalonate.

Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-phenylpropanedioate in ethanol.

-

Addition of Base: To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of aqueous sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Isolation: After cooling to room temperature, the solvent can be removed under reduced pressure. The resulting solid is the crude this compound, which can be used as is or purified by recrystallization from a suitable solvent system like ethanol/water.

Role as a Chemical Intermediate: The Ester Advantage

While this compound is a stable and isolable compound, its direct use in subsequent synthetic steps, such as alkylation, is less common than that of its diester derivatives. The primary reason for this is the enhanced reactivity and solubility of the ester in organic solvents typically used for these reactions. The diester, particularly diethyl phenylmalonate, is the workhorse intermediate for the synthesis of a wide range of pharmaceutical compounds.[2]

Caption: General Synthetic Workflow.

Synthesis of Diethyl Phenylmalonate from this compound

The conversion of the disodium salt to the diethyl ester is a standard esterification reaction.

Experimental Protocol: Fischer Esterification

-

Acidification: Suspend this compound in a minimal amount of water and acidify with a strong acid (e.g., HCl) to a pH of ~1-2 to form phenylmalonic acid.

-

Esterification: Extract the phenylmalonic acid into an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent. Dissolve the resulting acid in an excess of absolute ethanol containing a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Reflux the mixture for 4-6 hours.

-

Workup and Purification: After cooling, neutralize the excess acid, wash with water and brine, dry the organic layer, and remove the solvent. The crude diethyl phenylmalonate can then be purified by vacuum distillation.[6]

Application in Pharmaceutical Synthesis: The Case of Phenobarbital

Diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital, a widely used anticonvulsant and sedative.[2] The synthesis involves the alkylation of diethyl phenylmalonate followed by condensation with urea.

Experimental Protocol: Synthesis of Diethyl Ethylphenylmalonate

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl phenylmalonate dropwise with stirring.[6]

-

Alkylation: To the resulting enolate solution, add ethyl bromide dropwise.

-

Reaction and Workup: Reflux the mixture until the reaction is complete. After cooling, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Dry the organic layer and remove the solvent.

-

Purification: Purify the crude diethyl ethylphenylmalonate by vacuum distillation.

The resulting diethyl ethylphenylmalonate is then condensed with urea in the presence of a strong base to form the barbiturate ring of phenobarbital.

Decarboxylation Reactions

Phenylmalonic acid and its derivatives can undergo decarboxylation, typically upon heating, to yield phenylacetic acid or its esters.[7] This reaction is a key consideration when handling these compounds at elevated temperatures, especially under acidic or basic conditions. The stability of the malonate is crucial for its successful use as a building block.

Safety and Handling

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container.[9]

-

Hazards of Diethyl Phenylmalonate: May cause skin, eye, and respiratory tract irritation.[3] It is important to consult the specific Safety Data Sheet (SDS) for diethyl phenylmalonate before handling.[10]

Conclusion

This compound serves as a valuable, water-soluble precursor in the synthesis of phenylmalonic acid and its more synthetically versatile diester derivatives. While its direct application as a nucleophile in reactions like alkylation is limited in standard laboratory practice, its importance lies in its position as a key intermediate in a broader synthetic strategy. The conversion of this compound to diethyl phenylmalonate opens the door to a vast array of pharmaceutical targets, underscoring the strategic importance of this foundational chemical building block. Future research may explore the direct use of the disodium salt in phase-transfer catalysis or other reaction conditions that could circumvent the need for the esterification step, potentially leading to more streamlined and environmentally friendly synthetic routes.

References

-

PubChem. Diethyl phenylmalonate. National Center for Biotechnology Information. [Link]

-

Levene, P. A.; Meyer, G. M. Ethyl Phenylmalonate. Org. Synth.1936 , 16, 33. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. [Link]

- Lidov, R. E. Preparation of phenylmalonic acid. U.S.

-

Wikipedia. Diethyl phenylmalonate. [Link]

-

Rai, V. R.; et al. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Appl Microbiol Biotechnol.2021 , 105(1), 55-73. [Link]

-

Baumann, M.; Baxendale, I. R. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem.2015 , 11, 1194–1219. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phenylmalonate(83-13-6) 1H NMR spectrum [chemicalbook.com]

- 5. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Decarboxylation [organic-chemistry.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

The Dual Reactivity of Disodium 2-Phenylpropanedioate: A Mechanistic Guide to its Application in Organic Synthesis

Introduction

Disodium 2-phenylpropanedioate, the disodium salt of phenylmalonic acid, is a versatile and highly reactive intermediate in organic synthesis. Its structure, featuring a phenyl-substituted active methylene group flanked by two carboxylate functionalities, imparts a dual reactivity that enables its participation in a range of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its role as a potent nucleophile in both condensation and substitution reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal factors behind its reactivity and provides field-proven insights into its practical application.

The synthetic utility of this reagent is primarily centered on two key mechanistic pathways:

-

Nucleophilic Addition-Elimination: As the active methylene component in Knoevenagel-Doebner type condensations.

-

Nucleophilic Substitution: As a soft enolate equivalent for the alkylation of the α-carbon, akin to the malonic ester synthesis.

Subsequent decarboxylation of the resulting dicarboxylic acid intermediates is a common and facile transformation that drives the synthesis of a diverse array of substituted carboxylic acids and unsaturated systems.

Part 1: The Knoevenagel-Doebner Condensation Pathway

The reaction of phenylmalonic acid (the protonated form of this compound) with aldehydes and ketones, in the presence of a weak base, is a classic example of the Knoevenagel condensation. When pyridine is used as the base and solvent, the reaction often proceeds with subsequent decarboxylation, a modification known as the Doebner condensation.[1] This one-pot sequence is a powerful method for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives.

Core Mechanism

The mechanism of the Knoevenagel-Doebner condensation using phenylmalonic acid can be dissected into four key stages:

-

Enolate Formation: In the presence of a base (e.g., pyridine), the active methylene proton of phenylmalonic acid is abstracted to form a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the two adjacent carboxyl groups significantly increases the acidity of this proton, allowing for deprotonation even with a mild base.[1]

-

Nucleophilic Attack (Aldol Addition): The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). This results in the formation of a tetrahedral intermediate, which is then protonated to yield a β-hydroxy dicarboxylic acid (an aldol-type adduct).

-

Dehydration (Elimination): The aldol adduct readily undergoes base-catalyzed dehydration. A proton on the α-carbon is abstracted, leading to the elimination of a water molecule and the formation of an α,β-unsaturated dicarboxylic acid intermediate (e.g., benzalmalonic acid).

-

Decarboxylation: The final step is the decarboxylation of the unsaturated dicarboxylic acid. This reaction is thermally promoted and proceeds through a cyclic, six-membered transition state, which facilitates the concerted loss of carbon dioxide to yield the final cinnamic acid derivative.[2][3][4] The product is an enol which rapidly tautomerizes to the more stable carboxylic acid.

Mechanistic Workflow: Knoevenagel-Doebner Condensation

Caption: Workflow of the Knoevenagel-Doebner condensation and decarboxylation sequence.

Experimental Protocol: Synthesis of Cinnamic Acid Derivatives

The following protocol is adapted from a reported procedure for the synthesis of various cinnamic acid derivatives via the Knoevenagel-Doebner reaction.[5][6]

Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Malonic Acid (1.0 eq)

-

Pyridine (as solvent)

-

Piperidine (catalytic amount, ~2 drops)

-

Dilute Hydrochloric Acid (e.g., 2M)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the substituted benzaldehyde (e.g., 3.72 mmol), malonic acid (3.68 mmol, 1.0 eq), and pyridine (6.0 mL).

-

Add 2-3 drops of piperidine to the mixture to act as a catalyst.

-

Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 110 °C.

-

Stir the reaction mixture vigorously at this temperature for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice and water.

-

Acidify the aqueous mixture by slowly adding dilute hydrochloric acid until the pH reaches approximately 5. This will cause the cinnamic acid derivative to precipitate.

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid product thoroughly with cold deionized water to remove any residual pyridine hydrochloride.

-

Dry the purified product in a desiccator or a vacuum oven. The product can be further purified by recrystallization if necessary.

Data Presentation: Synthesis of Cinnamic Acid Derivatives

The following table summarizes the yields of various cinnamic acid derivatives synthesized using the Knoevenagel reaction with malonic acid and different substituted benzaldehydes.

| Entry | Benzaldehyde Derivative | Product | Yield (%) |

| 1 | Benzaldehyde | Cinnamic acid | 85.3 |

| 2 | 4-Butylbenzaldehyde | 4-Butylcinnamic acid | 69.3 |

| 3 | 4-tert-Butylbenzaldehyde | 4-tert-Butylcinnamic acid | 77.7 |

| 4 | 4-Butoxybenzaldehyde | 4-Butoxycinnamic acid | 64.5 |

| 5 | 5-Bromo-2,4-dimethoxybenzaldehyde | 5-Bromo-2,4-dimethoxycinnamic acid | 53.2 |

Data synthesized from Rudyanto, M., & Hartanti, L. (2008).[6]

Part 2: The Malonic Ester Synthesis Pathway (Alkylation)

This compound can be viewed as a pre-formed, doubly activated enolate. This makes it an excellent nucleophile for SN2 reactions with alkyl halides, a pathway analogous to the well-established malonic ester synthesis.[7] This reaction sequence is a cornerstone for the synthesis of α-substituted phenylacetic acids. The overall transformation converts an alkyl halide into a carboxylic acid with the introduction of a phenyl group and an additional carbon atom from the malonate backbone.

Core Mechanism

The alkylation and subsequent workup of this compound involves three primary stages:

-

Nucleophilic Substitution (Alkylation): As a dianion, the disodium salt is a potent nucleophile. It reacts readily with primary or secondary alkyl halides in a classic SN2 fashion. The carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. This step creates an α-alkyl-α-phenylmalonic acid derivative. It is crucial to use reactive alkyl halides (e.g., methyl, primary, or benzylic halides) to avoid competing E2 elimination reactions.

-

Hydrolysis (Saponification): This step is not strictly necessary if starting from the disodium salt, as the carboxylate groups are already present. However, if the reaction is performed on a diester derivative of phenylmalonic acid, this step involves the hydrolysis of the ester groups, typically under basic conditions (e.g., with NaOH), followed by acidification to yield the dicarboxylic acid.

-

Decarboxylation: The resulting α-alkyl-α-phenylmalonic acid is heated, often in the presence of acid. Similar to the Knoevenagel-Doebner pathway, it undergoes facile decarboxylation through a cyclic transition state to lose one molecule of CO₂, yielding the final α-alkyl-α-phenylacetic acid product.

Mechanistic Workflow: Alkylation and Decarboxylation

Caption: Workflow of the alkylation of this compound and subsequent decarboxylation.

Experimental Protocol: Synthesis of α-Alkyl-α-phenylacetic Acid (Adapted)

This protocol is adapted from standard malonic ester synthesis procedures. It outlines the in-situ formation of the dianion from phenylmalonic acid, followed by alkylation and decarboxylation. Using pre-formed this compound would bypass the initial deprotonation step.

Materials:

-

Phenylmalonic Acid (1.0 eq)

-

Anhydrous Ethanol or other suitable solvent (e.g., DMF)

-

Sodium Ethoxide (2.2 eq) or Sodium Hydride (2.2 eq)

-

Alkyl Halide (e.g., Benzyl Chloride, 1.1 eq)

-

Sulfuric Acid or Hydrochloric Acid (concentrated)

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser, dropping funnel, and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation:

-

In a flame-dried three-neck flask under an inert atmosphere, dissolve phenylmalonic acid (1.0 eq) in anhydrous ethanol.

-

Cool the solution in an ice bath. Slowly add a solution of sodium ethoxide (2.2 eq) in ethanol via a dropping funnel.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt.

-

-

Alkylation:

-

Cool the solution of the disodium salt back to 0 °C.

-

Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add water and then carefully add concentrated HCl or H₂SO₄ until the solution is strongly acidic. This protonates the carboxylates.

-

-

Decarboxylation and Isolation:

-

Heat the acidic aqueous mixture to reflux for 2-3 hours to effect decarboxylation (CO₂ evolution will be observed).

-

Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude α-alkyl-α-phenylacetic acid.

-

The product can be purified by recrystallization or column chromatography.

-

Conclusion

This compound serves as a powerful and versatile C3 synthon, primarily leveraging the nucleophilicity of its α-carbon. Its mechanism of action can be effectively channeled into two major synthetic routes: the Knoevenagel-Doebner condensation for the synthesis of α,β-unsaturated systems, and malonic ester-type alkylations for the preparation of α-substituted phenylacetic acids. The choice of electrophile—a carbonyl compound or an alkyl halide—dictates the reaction pathway. In both cases, the facile decarboxylation of the resulting dicarboxylic acid intermediate is a key thermodynamic driving force. A thorough understanding of these mechanistic principles allows for the rational design of synthetic strategies and the targeted production of complex molecular architectures for pharmaceutical and materials science applications.

References

-

Knoevenagel Condensation. (2023). In Wikipedia. Retrieved from [Link][1]

-

Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. Retrieved from [Link][5]

-

Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Sciforum. Retrieved from [Link]

-

Rudyanto, M., & Hartanti, L. (2008). Synthesis Of Some Cinnamic Acid Derivatives: Effect Of Groups Attached On Aromatic Ring To The Reactivity Of Benzaldehyde. Indonesian Journal of Chemistry, 8(2), 226-230. Retrieved from [Link][6]

-

Various Authors. (2012). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 4(8), 3714-3725. Retrieved from [Link]

-

Tucker, J. W., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(37), 11497–11501. Retrieved from [Link]

-

Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (2023). ResearchGate. Retrieved from [Link]

-

Thomas, G. R. (1959). The Doebner modification of the Knoevenagel reaction. Boston University Libraries - OpenBU. Retrieved from [Link]

-

Formation of cinnamic acid from benzaldehyde and malonic acid in the presence of 1. (2023). ResearchGate. Retrieved from [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link][2]

- Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. DOI: 10.1039/JR9510003407

-

Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved from [Link][3]

-

Decarboxylation. (2014). Khan Academy. Retrieved from [Link][4]

- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.

-

Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. Retrieved from [Link][7]

Sources

- 1. This compound|CAS 55277-85-5 [benchchem.com]

- 2. US20070010685A1 - Method of phenylacetic acid production - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 6. scholars.fhsu.edu [scholars.fhsu.edu]

- 7. mt.com [mt.com]

An In-depth Technical Guide to the Solubility of Disodium 2-Phenylpropanedioate

Abstract

Disodium 2-phenylpropanedioate, the sodium salt of phenylmalonic acid, is a compound of interest in synthetic organic chemistry and pharmaceutical development. Its utility in aqueous reaction media and formulation processes is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this document synthesizes theoretical principles, qualitative information, and data from analogous compounds to build a predictive understanding of its solubility profile. Crucially, this guide offers a detailed, field-proven experimental protocol for researchers to precisely determine the solubility of this compound in various solvents, ensuring reproducible and accurate results.

Introduction to this compound

This compound (CAS 55277-85-5), also known as phenylmalonic acid disodium salt, is an organic salt with the chemical formula C₉H₆Na₂O₄.[1] It is the dibasic salt of phenylmalonic acid, a derivative of malonic acid bearing a phenyl substituent. The presence of two carboxylate groups and two sodium counter-ions imparts a highly polar and ionic character to the molecule. This structure is the primary determinant of its physical and chemical properties, most notably its solubility. In laboratory and industrial settings, it often serves as a precursor or intermediate in the synthesis of more complex molecules where enhanced water solubility is a desirable trait.[2]

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound across a range of common solvents. However, based on its chemical structure and available qualitative descriptions, a robust solubility profile can be predicted.

2.1. Theoretical Considerations and Qualitative Assessment

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound.[3] As an ionic salt, it is expected to be most soluble in polar protic solvents, particularly water. The energy released from the strong ion-dipole interactions between the sodium cations (Na⁺) and carboxylate anions (-COO⁻) with polar solvent molecules must overcome the lattice energy of the solid salt.

-

Aqueous Solubility: this compound is described as the water-soluble sodium salt of phenylmalonic acid.[2] This high affinity for water is due to the strong hydration of the sodium and carboxylate ions. For a structurally similar, albeit simpler, compound, disodium malonate (the salt of the parent malonic acid), the aqueous solubility is reported to be 148 g/L at 20°C.[4] This provides a strong indication that this compound is also highly soluble in water.

-

Solubility in Polar Organic Solvents:

-

Alcohols (Methanol, Ethanol): Solubility in polar protic solvents like methanol and ethanol is anticipated to be lower than in water but still significant. These solvents can engage in hydrogen bonding and dipole-dipole interactions, but their lower polarity compared to water results in less effective solvation of the ions.

-

Polar Aprotic Solvents (DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are excellent at solvating cations.[5][6] Therefore, this compound is expected to exhibit considerable solubility in these solvents.

-

-

Solubility in Non-Polar Organic Solvents:

-

Ethers, Ketones, and Halogenated Solvents (Diethyl Ether, Acetone, Dichloromethane): A significant decrease in solubility is expected in these solvents of intermediate polarity.

-

Hydrocarbons (Hexane, Toluene): As a highly polar ionic compound, this compound is predicted to be practically insoluble in non-polar hydrocarbon solvents due to the inability of these solvents to form energetically favorable interactions with the ions.

-

2.2. Summary of Expected Solubility

While quantitative values require experimental determination, the following table summarizes the predicted qualitative solubility of this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Highly Soluble | Strong ion-dipole interactions and hydrogen bonding.[2] |

| Methanol / Ethanol | Polar Protic | Soluble to Sparingly Soluble | Lower polarity than water, but still capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and strong cation-solvating ability.[5][6] |

| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Moderate polarity, less effective at solvating ions. |

| Dichloromethane | Non-Polar | Insoluble | Low polarity. |

| Toluene / Hexane | Non-Polar | Insoluble | Van der Waals forces are insufficient to overcome the salt's lattice energy. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and measurements are accurate.

3.1. Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Calibrated flasks or vials

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup)

-

Volumetric glassware

3.3. Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of vials. The "excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period. A preliminary experiment to establish the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).[7]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial for analysis. This filtration step is crucial to remove any undissolved micro-particles.

-

Quantification: Determine the concentration of this compound in the filtered sample using a pre-validated analytical method.

-

Gravimetric Analysis: For non-volatile solutes in volatile solvents, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining solid solute can be measured.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase to separate and quantify the phenylpropanedioate anion. A calibration curve must be prepared using standards of known concentration.

-

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3.4. Workflow Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

Factors Influencing Solubility

Several physicochemical factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid solutes in liquid solvents increases with temperature. The dissolution process for salts like this compound is typically endothermic, meaning that applying heat (increasing temperature) will favor dissolution according to Le Chatelier's principle.

-

pH of Aqueous Solutions: In aqueous media, pH is a critical factor. This compound is the salt of a weak acid (phenylmalonic acid). If the pH of the solution is lowered significantly by adding a strong acid, the carboxylate anions will be protonated to form the less soluble free acid, potentially leading to precipitation. Maximum solubility is expected in neutral to alkaline conditions.

-

Common Ion Effect: The presence of another soluble salt containing sodium ions in the solution can reduce the solubility of this compound due to the common ion effect.

Conclusion

This compound is a highly polar, ionic compound with a strong expectation of high solubility in water and other polar solvents, and poor solubility in non-polar organic solvents. While specific quantitative data is not widely available, this guide provides a strong theoretical and qualitative framework for understanding its solubility profile. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided herein offers a reliable and robust method for in-house determination. This foundational data is essential for the effective application of this compound in chemical synthesis and pharmaceutical formulation.

References

- Mullin, J. W. (2001).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Avdeef, A. (2012).

- Yalkowsky, S. H., He, Y., & Jain, P. (2016).

- Jouyban, A. (2010).

-

LibreTexts Chemistry. (2019). Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). Disodium malonate. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound|CAS 55277-85-5 [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Solubilities and Glass Formation in Aqueous Solutions of the Sodium Salts of Malonic Acid With and Without Ammonium Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Applications of Disodium 2-Phenylpropanedioate in Medicinal Chemistry

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Disodium 2-phenylpropanedioate, the salt of phenylmalonic acid, represents a foundational structure in medicinal chemistry. While not typically an active pharmaceutical ingredient in its salt form, its corresponding acid and ester derivatives are pivotal in the synthesis of various therapeutic agents and are at the forefront of innovative prodrug strategies. This technical guide delves into the potential applications of the 2-phenylpropanedioate scaffold, with a primary focus on its role as a precursor to potent enzyme inhibitors. We will explore the burgeoning field of succinate dehydrogenase (SDH) inhibition for the treatment of ischemia-reperfusion injuries and other metabolic dysfunctions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, potential therapeutic avenues, and detailed experimental protocols to harness the potential of this versatile chemical entity.

Introduction: The Phenylpropanedioate Scaffold

This compound is the sodium salt of phenylmalonic acid. In the realm of medicinal chemistry, its esterified form, diethyl phenylmalonate, has a long-standing history as a key building block in the synthesis of barbiturates, such as phenobarbital.[1][2][3][4] The reactivity of the α-carbon, flanked by two carbonyl groups, makes it a versatile precursor for creating a variety of heterocyclic compounds.[1][2]

However, the contemporary therapeutic potential of the 2-phenylpropanedioate core lies not in its synthetic utility alone, but in the biological activity of the parent dicarboxylate as an enzyme inhibitor. This guide will shift the focus from its historical use to a modern, mechanism-based application: the targeted inhibition of succinate dehydrogenase (SDH) through innovative prodrug approaches.

Succinate Dehydrogenase (SDH): A Critical Therapeutic Target

Succinate dehydrogenase is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Under pathological conditions, particularly during ischemia (lack of blood flow), succinate accumulates in tissues. Upon reperfusion (restoration of blood flow), this accumulated succinate is rapidly oxidized by SDH, leading to a massive burst of reactive oxygen species (ROS).[5][6] This ROS production is a primary driver of the cellular damage observed in ischemia-reperfusion (I/R) injury, which is a major concern in clinical scenarios such as heart attacks, strokes, and organ transplantation.[5][6] Consequently, the inhibition of SDH has emerged as a promising therapeutic strategy to mitigate I/R injury.[5][6][7]

Signaling Pathway of Ischemia-Reperfusion Injury

Caption: Ischemia leads to succinate accumulation, and subsequent reperfusion drives SDH-mediated ROS production and cellular injury.

Phenylmalonate: A Competitive Inhibitor of SDH

Malonate, a structural analog of succinate, is a classic competitive inhibitor of SDH. By binding to the active site of the enzyme, it prevents the oxidation of succinate, thereby reducing the production of ROS during reperfusion. The introduction of a phenyl group to the malonate backbone, creating phenylmalonate, can modulate the compound's physicochemical properties, potentially influencing its binding affinity and cellular uptake.

Prodrug Strategy for Intracellular Delivery

A significant hurdle in utilizing phenylmalonate as a therapeutic is its dianionic nature at physiological pH, which severely limits its ability to cross cellular membranes. To overcome this, a prodrug strategy is employed. The carboxylic acid groups are masked with ester functionalities, creating a more lipophilic compound that can readily diffuse across cell membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester groups, releasing the active phenylmalonate in the cytoplasm and mitochondria, where it can inhibit SDH.[5][7][8]

Experimental Workflow: Prodrug Activation and Target Engagement

Caption: Workflow of a phenylmalonate prodrug from administration to target inhibition.

Potential Therapeutic Applications

The ability of phenylmalonate prodrugs to inhibit SDH opens up several therapeutic possibilities:

-

Ischemia-Reperfusion Injury: This is the most well-documented application. Studies with malonate ester prodrugs have shown significant protection against I/R injury in cardiac and renal models.[5][6][8] Phenylmalonate derivatives offer a promising avenue for developing new drugs for patients undergoing procedures where I/R injury is a risk.

-

Neuroprotection: Dimethyl malonate has demonstrated neuroprotective effects in models of neurological disorders, suggesting that phenylmalonate prodrugs could be explored for conditions like stroke or hypoxic-ischemic brain injury.[7]

-

Oncology: Altered metabolism is a hallmark of cancer. Some tumors exhibit mutations in SDH, leading to succinate accumulation and driving oncogenesis. While a complex area, targeting SDH with inhibitors like phenylmalonate could be a potential strategy in certain cancer subtypes.

Experimental Protocols for Evaluation

Protocol 1: Synthesis of Diethyl 2-Phenylpropanedioate (A Model Prodrug)

This protocol outlines a general method for the synthesis of diethyl phenylmalonate.

Materials:

-

Phenylmalonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Dissolve phenylmalonic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.[1]

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude diethyl phenylmalonate.

-

Purify the product by vacuum distillation or column chromatography.[1]

Protocol 2: In Vitro SDH Inhibition Assay

This assay measures the inhibitory effect of phenylmalonate on SDH activity in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., containing potassium phosphate, magnesium chloride)

-

Succinate solution

-

Phenylmalonic acid (or its disodium salt)

-

A chromogenic or fluorogenic probe that detects electron transport chain activity (e.g., MTT, resazurin)

-

96-well microplate

-

Plate reader

Procedure:

-

Isolate mitochondria from a relevant tissue source (e.g., rat liver or heart).

-

In a 96-well plate, add the assay buffer and varying concentrations of the inhibitor (phenylmalonate).

-

Add the isolated mitochondria to each well and incubate for a short period.

-

Initiate the reaction by adding succinate.

-

Add the detection probe and incubate for a specified time.

-

Measure the absorbance or fluorescence using a plate reader to determine the rate of succinate oxidation.

-

Calculate the IC50 value of phenylmalonate for SDH inhibition.

Protocol 3: Cell-Based Assay for Prodrug Efficacy

This protocol assesses the ability of a phenylmalonate prodrug to protect cells from simulated I/R injury.

Materials:

-

A relevant cell line (e.g., cardiomyocytes, renal proximal tubule cells)

-

Cell culture medium

-

Phenylmalonate ester prodrug

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., antimycin A)

-

Cell viability assay kit (e.g., LDH release, Calcein-AM/EthD-1)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture the cells to a suitable confluency in a multi-well plate.

-

Treat the cells with varying concentrations of the phenylmalonate prodrug for a few hours.

-

Induce hypoxia by placing the cells in a hypoxia chamber or by treating them with a chemical inducer.

-

Simulate reperfusion by returning the cells to normoxic conditions or by washing out the chemical inducer.

-

Assess cell viability using a standard assay.

-

Compare the viability of prodrug-treated cells to untreated controls to determine the protective effect.

Data Summary

| Compound | Application | Mechanism of Action | Key Advantage |

| Diethyl Phenylmalonate | Synthetic precursor | Versatile C-C-C synthon | Established use in heterocyclic synthesis[1][2] |

| Phenylmalonate | SDH Inhibitor | Competitive inhibition of succinate oxidation | Direct targeting of a key pathological driver[5][6] |

| Phenylmalonate Prodrugs | Therapeutic Agent | Intracellular delivery of phenylmalonate | Overcomes poor membrane permeability of the active drug[7][8] |

Conclusion

This compound, through its more permeable ester derivatives, provides a promising scaffold for the development of novel therapeutics targeting mitochondrial dysfunction. The strategy of using phenylmalonate prodrugs to inhibit succinate dehydrogenase holds significant potential for treating ischemia-reperfusion injury and possibly other conditions linked to metabolic stress. The experimental protocols provided in this guide offer a framework for researchers to explore and validate the therapeutic utility of this versatile chemical structure. Further research into the structure-activity relationships of different phenylmalonate esters will be crucial for optimizing their efficacy and pharmacokinetic properties, ultimately paving the way for new clinical candidates.

References

-

Malonate Ester Prodrugs Used to Target Succinate Dehydrogenase In Vivo. ResearchGate. Available from: [Link]

-

Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. MDPI. Available from: [Link]

-

Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. PMC - NIH. Available from: [Link]

-

Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. PubMed. Available from: [Link]

-

Diethyl phenylmalonate. Wikipedia. Available from: [Link]

- CN103342639A - Method for synthesizing 2-phenyl carboxylate. Google Patents.

-

Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Disodium 2-Phenylpropanedioate and its Progenitor, Phenylmalonic Acid

This guide provides an in-depth exploration of Disodium 2-phenylpropanedioate, examining its chemical properties, synthesis, and applications within the broader context of its parent compound, phenylmalonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights.

Introduction: The Centrality of the Phenylmalonate Scaffold

Phenylmalonic acid (2-phenylpropanedioic acid), a dicarboxylic acid featuring a phenyl substituent on the alpha-carbon, and its derivatives are pivotal building blocks in organic synthesis. The unique reactivity imparted by the phenyl group and the two carboxylic acid moieties makes this scaffold a versatile precursor for a wide range of molecular architectures, particularly in the pharmaceutical industry.[1] this compound, as the water-soluble salt of phenylmalonic acid, offers distinct advantages in specific synthetic applications where enhanced aqueous solubility or reactivity is paramount.[2]

Section 1: Phenylmalonic Acid - Physicochemical Properties and Reactivity

Phenylmalonic acid is a white to off-white crystalline powder.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₄ | [5] |

| Molar Mass | 180.16 g/mol | [5][6] |

| Melting Point | 149-152 °C (with decomposition) | [3][5] |

| Water Solubility | Soluble | [3][5] |

| pKa₁ | 2.58 (at 25 °C) | [3][4] |

| pKa₂ | 5.03 (at 25 °C) | [3][4] |

The presence of two carboxylic acid groups governs the reactivity of phenylmalonic acid. The acidity of these protons allows for the formation of mono- and di-anionic species, with the doubly charged anion being notably stable.[7]

A defining characteristic of phenylmalonic acid is its propensity to undergo decarboxylation upon heating, yielding phenylacetic acid.[1] This reaction is a critical consideration in its synthesis and subsequent reactions. Kinetic studies have shown that the rate of decarboxylation is dependent on pH, with the singly charged anion exhibiting a higher rate of decomposition than the un-ionized acid.[7]

Section 2: Synthesis of Phenylmalonic Acid and its Disodium Salt

The primary route to phenylmalonic acid involves the hydrolysis of its corresponding esters, most commonly diethyl phenylmalonate.[8]

Synthesis of Phenylmalonic Acid via Hydrolysis of Diethyl Phenylmalonate

The hydrolysis of diethyl phenylmalonate is typically carried out under basic conditions.[9] The process involves the saponification of the ester groups, followed by acidification to yield the free dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl Phenylmalonate

-

Dissolution: Dissolve diethyl phenylmalonate in a solution of potassium hydroxide in a mixture of ethanol and water.[8]

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[8]

-

Solvent Removal: Once hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.[8]

-

Acidification and Precipitation: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the phenylmalonic acid.[8]

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Caption: Workflow for the synthesis of phenylmalonic acid.

Preparation of this compound

This compound is readily prepared by treating phenylmalonic acid with two equivalents of a sodium base, such as sodium hydroxide or sodium ethoxide.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve phenylmalonic acid in a suitable solvent, such as water or ethanol.

-

Neutralization: Slowly add two molar equivalents of aqueous sodium hydroxide solution to the phenylmalonic acid solution with stirring.

-

Isolation: The disodium salt can be isolated by evaporation of the solvent. For a higher purity solid, precipitation from a suitable solvent system may be employed.

Caption: Synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The phenylmalonate framework is a valuable precursor in the synthesis of a variety of pharmaceuticals.[1]

-

Anticonvulsants: Diethyl phenylmalonate is a key intermediate in the synthesis of the anticonvulsant drug felbamate.[8] The synthesis involves the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol, which is subsequently carbamoylated.[8][10]

-

Barbiturates: The condensation of diethyl phenylmalonate with urea is a classical method for the synthesis of 5-phenylbarbituric acid, the parent compound of several barbiturate drugs.[11]

-

Antibiotics: Phenylmalonic acid is utilized as a starting material in the synthesis of Sodium Indanylcarbenicillin, a β-lactam antibiotic.[3][4]

The use of this compound can be advantageous in reactions where a water-soluble and highly reactive nucleophile is required. Its enhanced solubility in aqueous media can facilitate reactions that are challenging with the less soluble free acid or its esters.[2]

Section 4: Analytical Characterization

A variety of analytical techniques are employed to characterize phenylmalonic acid, its esters, and salts.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of phenylmalonic acid and its derivatives. Reversed-phase HPLC is a common method.[12] |

| Gas Chromatography (GC) | Analysis of volatile derivatives. Derivatization is often necessary to improve volatility and thermal stability.[12][13] |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation, often coupled with HPLC or GC.[12][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity analysis. |